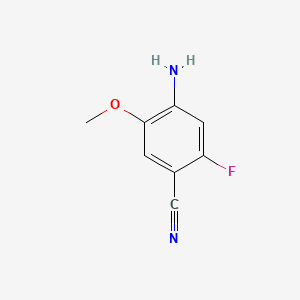

4-Amino-2-fluoro-5-methoxybenzonitrile

Descripción general

Descripción

4-Amino-2-fluoro-5-methoxybenzonitrile is a chemical compound with the CAS Number: 1441723-24-5 . It has a molecular weight of 166.15 . The IUPAC name for this compound is 4-amino-2-fluoro-5-methoxybenzonitrile .

Synthesis Analysis

The synthesis of 4-Amino-2-fluoro-5-methoxybenzonitrile involves a reaction with tris-(dibenzylideneacetone)dipalladium (0) and DavePhos in N,N-dimethyl-formamide at 100℃ for 6 hours . The starting material for this reaction is 4-bromo-5-fluoro-2-methoxyaniline .Molecular Structure Analysis

The InChI code for 4-Amino-2-fluoro-5-methoxybenzonitrile is 1S/C8H7FN2O/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3H,11H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

4-Amino-2-fluoro-5-methoxybenzonitrile is a solid at room temperature . . The compound has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.56, indicating its lipophilicity . It is very soluble, with a solubility of 2.5 mg/ml .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

A study described a novel route to synthesize substituted 2-amino-4-quinazolinones starting from 2,6-difluoro-4-methoxybenzonitrile, highlighting a methodology that could be adaptable for derivatives including 4-Amino-2-fluoro-5-methoxybenzonitrile for producing quinazolinone derivatives with potential biological activities (Fray et al., 2006).

Another significant contribution to synthetic chemistry is the development of novel Schiff bases from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, showcasing the versatility of fluoro-methoxybenzonitrile compounds in synthesizing bioactive molecules with antimicrobial properties (Puthran et al., 2019).

Material Science and Corrosion Inhibition

- Research on 2-aminobenzene-1,3-dicarbonitriles derivatives as green corrosion inhibitors for mild steel in acidic conditions reveals the potential of benzonitrile derivatives in materials science, particularly in corrosion protection. This work underscores the role of functionalized benzonitriles in industrial applications (Verma et al., 2015).

Environmental Chemistry

- The efficient [WO4]2--catalyzed chemical fixation of CO2 with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones demonstrates an innovative approach to utilizing benzonitrile derivatives in carbon capture and utilization strategies, highlighting their importance in environmental chemistry (Kimura et al., 2012).

Pharmaceutical Applications

- The synthesis of novel 4-Aminoquinazoline derivatives from 4-(3-chloropropoxy)-3-methoxybenzonitrile and their preliminary bioassay tests for anti-tumor activities indicate the therapeutic potential of similar benzonitrile compounds in the development of new anticancer agents (Li, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

4-amino-2-fluoro-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOVJLSGRCXXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-fluoro-5-methoxybenzonitrile | |

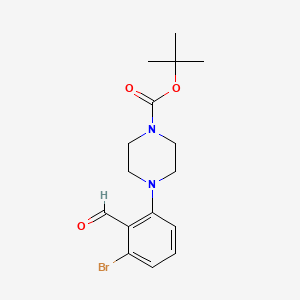

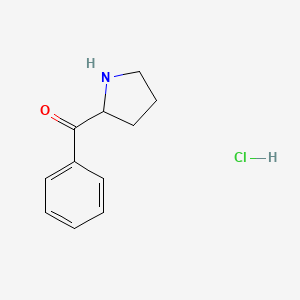

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B581706.png)

![2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride](/img/structure/B581718.png)

![Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate](/img/structure/B581724.png)

![3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B581727.png)